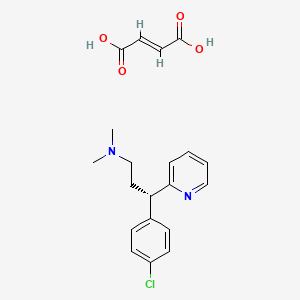
S-(+)-Chlorpheniramine maleate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(+)-Chlorpheniramine maleate salt: is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of chlorpheniramine, which is known for its effectiveness in treating allergic reactions by blocking histamine receptors in the body. This compound is often used in medications to alleviate symptoms such as sneezing, itching, watery eyes, and runny nose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Chlorpheniramine maleate salt typically involves the reaction of chlorpheniramine with maleic acid. The process begins with the preparation of chlorpheniramine, which is synthesized through a series of chemical reactions involving intermediates such as 2-chlorobenzyl cyanide and 3-dimethylaminopropylamine. The final step involves the reaction of chlorpheniramine with maleic acid to form the maleate salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the dissolution of chlorpheniramine in a suitable solvent, followed by the addition of maleic acid. The mixture is then stirred and heated to facilitate the formation of the salt, which is subsequently crystallized, filtered, and dried.
Analyse Des Réactions Chimiques
Types of Reactions: S-(+)-Chlorpheniramine maleate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorpheniramine N-oxide, while reduction may yield chlorpheniramine amine derivatives.
Applications De Recherche Scientifique
S-(+)-Chlorpheniramine maleate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: It is used in research on allergic reactions and immune response modulation.
Medicine: It is widely used in the development of antihistamine medications for treating allergies and cold symptoms.
Industry: It is used in the formulation of over-the-counter and prescription medications.
Mécanisme D'action
The mechanism of action of S-(+)-Chlorpheniramine maleate salt involves its ability to block histamine H1 receptors in the body. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved include the inhibition of histamine-induced signaling cascades.
Comparaison Avec Des Composés Similaires
S-(+)-Chlorpheniramine maleate salt is often compared with other antihistamines such as diphenhydramine, loratadine, and cetirizine. While all these compounds share the common feature of blocking histamine receptors, this compound is unique in its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Diphenhydramine: Another first-generation antihistamine with sedative effects.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Cetirizine: A second-generation antihistamine known for its long-lasting effects.
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1 |
Clé InChI |
DBAKFASWICGISY-YAKGRJRBSA-N |
SMILES isomérique |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


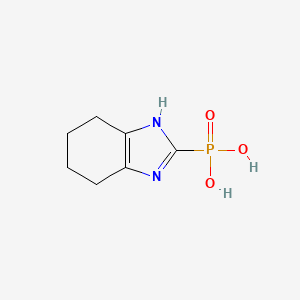
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
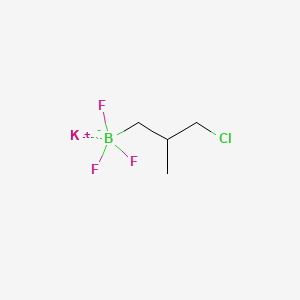
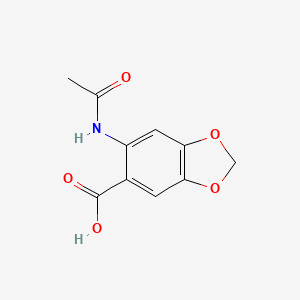
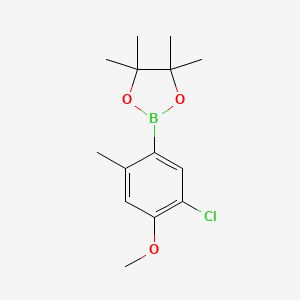
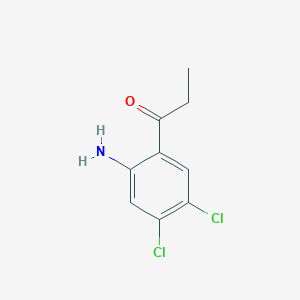
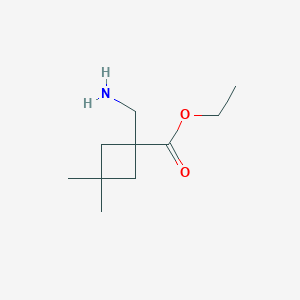
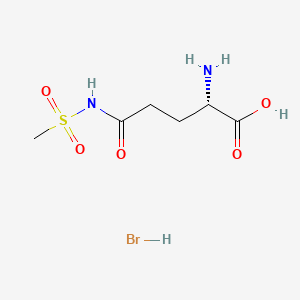
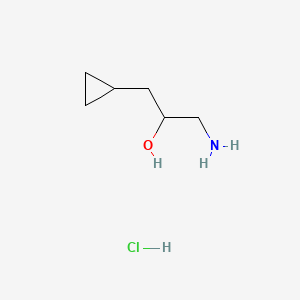
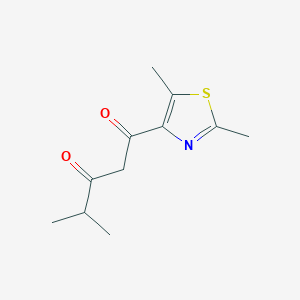
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)
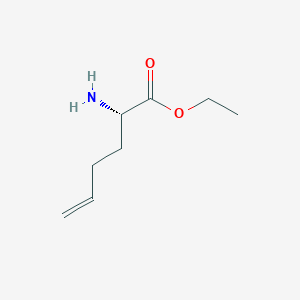
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
